molecular formula C31H38N6O9S B1435599 Cholecystokinin Octapeptide (1-5) (desulfated) CAS No. 121880-96-4

Cholecystokinin Octapeptide (1-5) (desulfated)

Cat. No. B1435599
CAS RN: 121880-96-4
M. Wt: 670.7 g/mol
InChI Key: YMDOKCNVHRLQKQ-LFBFJMOVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cholecystokinin Octapeptide (1-5) (desulfated) is a peptide with the sequence Asp-Tyr-Met-Gly-Trp . It is also known as CCK-8 (1-5) (desulfated) and has a molecular weight of 670.7 . It is a synthetic desulfated octapeptide of cholecystokinin (CCK) .


Synthesis Analysis

The synthesis of Cholecystokinin Octapeptide (1-5) (desulfated) involves peptide screening, a research tool that pools active peptides primarily by immunoassay .


Molecular Structure Analysis

The molecular formula of Cholecystokinin Octapeptide (1-5) (desulfated) is C31H38N6O9S . The sequence of the peptide is Asp-Tyr-Met-Gly-Trp .


Chemical Reactions Analysis

Cholecystokinin Octapeptide (1-5) (desulfated) is a synthetic desulfated octapeptide of cholecystokinin (CCK) . The exact chemical reactions involved in its synthesis are not specified in the available resources.


Physical And Chemical Properties Analysis

The molecular weight of Cholecystokinin Octapeptide (1-5) (desulfated) is 670.7 and its molecular formula is C31H38N6O9S . It is stored at 2-8℃ .

Scientific Research Applications

Gastric Acid Secretion and Appetite Suppression

  • Gastric Acid Secretion : Studies have compared the effects of various gastrin-related compounds, including desulfated caerulein and the octapeptide of cholecystokinin, on acid secretion in dogs. Findings suggest that sulfation significantly influences the peptides' agonistic properties for gastric secretion, with desulfated forms showing varied effects on acid secretion rates (Gadacz & Way, 1972).

  • Appetite Suppression : Research into cholecystokinin octapeptide analogues, including desulfated versions, has provided insights into their effects on food intake in dogs, highlighting the importance of structural elements like the COOH-terminal amide group and the sulfate ester for the peptides' satiety-inducing properties (Inui et al., 1989).

Neurotransmitter Regulation

  • Dopamine Binding Modulation : Research indicates that Cholecystokinin-octapeptide (CCK-8) can modulate the affinity and density of dopamine binding sites in rat striatal homogenates, suggesting a regulatory role for CCK-8 in dopamine systems. Desulfated CCK-8 showed reduced activity compared to CCK-8, highlighting the impact of sulfation on peptide activity (Murphy & Schuster, 1982).

Liver Metabolism and Biliary Excretion

  • Hepatic Processing : Studies on the hepatic processing of cholecystokinin peptides, including CCK-8 and its desulfated form, reveal rapid biliary excretion and metabolism, suggesting specific pathways for the peptides' clearance and action within the liver (Gores, Miller, & LaRusso, 1986).

Muscle Contraction and Relaxation

  • Alimentary Muscle Effects : Investigations into the effects of CCK-OP on human isolated alimentary muscle have shown that it induces concentration-dependent contractions in longitudinal and circular muscles, acting directly on these muscles at sites not involving muscarinic receptors (D'Amato, Stamford, & Bennett, 1990).

Neuronal Activity Modulation

  • Nucleus Tractus Solitarius Neurons : The local application of CCK8 to neurons in the nucleus tractus solitarius (NTS) has been shown to have an inhibitory effect on spike discharges, suggesting a specific receptor mechanism for CCK8's action at this level of the central nervous system (Morin et al., 1983).

Safety and Hazards

The safety data sheet for Cholecystokinin Octapeptide (1-5) (desulfated) suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye. It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

properties

IUPAC Name

(3S)-3-amino-4-[[(2S)-1-[[(2S)-1-[[2-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-2-oxoethyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H38N6O9S/c1-47-11-10-23(36-30(44)24(12-17-6-8-19(38)9-7-17)37-28(42)21(32)14-27(40)41)29(43)34-16-26(39)35-25(31(45)46)13-18-15-33-22-5-3-2-4-20(18)22/h2-9,15,21,23-25,33,38H,10-14,16,32H2,1H3,(H,34,43)(H,35,39)(H,36,44)(H,37,42)(H,40,41)(H,45,46)/t21-,23-,24-,25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMDOKCNVHRLQKQ-LFBFJMOVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSCC[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H38N6O9S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

670.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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